Calcitriol

Description

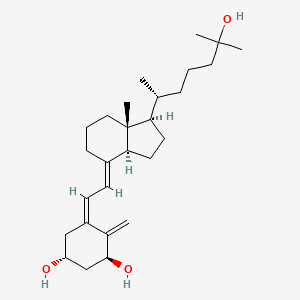

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRQFYUYWCNGIN-NKMMMXOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022722 | |

| Record name | Calcitriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index], Solid | |

| Record name | Calcitriol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Calcitriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, Slightly sol in methanol, ethanol, ethyl acetate, THF. | |

| Record name | Calcitriol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, crystalline solid, White crystalline powder | |

CAS No. |

32222-06-3 | |

| Record name | Calcitriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32222-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcitriol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032222063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcitriol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcitriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcitriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCITRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXC9231JVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Calcitriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113-114, 111-115 °C, 113 °C | |

| Record name | Calcitriol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,25-DIHYDROXYCHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3482 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Calcitriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001903 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanisms of Calcitriol in Cancer Cell Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the hormonally active form of vitamin D, has emerged as a significant area of interest in oncology research. Beyond its classical role in calcium homeostasis, this compound exhibits potent anti-cancer properties across a spectrum of malignancies. These effects are primarily mediated through its interaction with the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of numerous genes involved in critical cellular processes. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound exerts its anti-neoplastic effects on cancer cells, with a focus on signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Data Presentation: Quantitative Effects of this compound on Cancer Cells

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in numerous studies. The following tables summarize key data points for easy comparison across different cancer cell lines and experimental conditions.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| B16-F10 | Melanoma | 0.24 | [1][2] |

| HeLa | Cervical Cancer | 0.19 | [1] |

| MCF-7 | Breast Cancer | 0.17 | [1] |

| HT-29 | Colorectal Cancer | ~40 (at 24h) | [3] |

| MDA-MB-231 | Breast Cancer | ~50 (at 24h) | [3] |

Table 2: this compound-Induced Cell Cycle Arrest at G1 Phase

| Cell Line | Cancer Type | This compound Concentration (nM) | Percentage of Cells in G1 Phase (Control vs. Treated) | Reference |

| HeLa S3 | Cervical Cancer | 200 | 24.36% vs. 66.18% | |

| HeLa S3 | Cervical Cancer | 500 | 24.36% vs. 78.10% |

Table 3: Induction of Apoptosis by this compound

| Cell Line | Cancer Type | This compound Concentration | Percentage of Apoptotic Cells (Control vs. Treated) | Reference |

| CaSki | Cervical Cancer | 100 ng/mL | 1.60% vs. 12.47% (Early Apoptosis) | [4] |

| CaSki | Cervical Cancer | 1000 ng/mL | 1.60% vs. 14.86% (Early Apoptosis) | [4] |

Table 4: In Vivo Tumor Growth Inhibition by this compound

| Xenograft Model | Cancer Type | This compound Treatment | Tumor Volume Inhibition | Reference |

| MCF-7 | Breast Cancer | Increasing doses | ~50% to 70% decrease | [5] |

| PC-3 | Prostate Cancer | 0.1 µ g/mouse | ~40% inhibition | [6] |

| Ovarian Cancer | Ovarian Cancer | 0.5 µg/Kg, daily for 7 days | Significant inhibition | [7] |

Core Signaling Pathways of this compound in Cancer

This compound's anti-cancer activity is multifaceted, involving both genomic and non-genomic signaling pathways.

VDR-Mediated Genomic Pathway

The classical and most well-understood mechanism of this compound action is the genomic pathway. This pathway involves the binding of calcriol to the VDR, which is expressed in many cancer cells.[8][9]

Caption: VDR-Mediated Genomic Signaling Pathway of this compound.

Upon binding this compound, the VDR undergoes a conformational change and heterodimerizes with the retinoid X receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription.

Key downstream effects of this genomic signaling include:

-

Cell Cycle Arrest: this compound induces cell cycle arrest, primarily in the G0/G1 phase.[10] This is achieved by upregulating cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and downregulating cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs) like CDK2 and CDK4.[10]

-

Induction of Apoptosis: this compound promotes programmed cell death in cancer cells by modulating the expression of apoptosis-related proteins. It upregulates pro-apoptotic proteins like Bax, Bak, and Bad, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[11][12][13] Furthermore, this compound can induce the activation of caspases, the key executioners of apoptosis.[1][11][14]

-

Inhibition of Angiogenesis: this compound can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[11][15] It has been shown to decrease the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and inhibit the proliferation of tumor-derived endothelial cells.[11][15]

-

Promotion of Differentiation: In some cancer models, this compound can induce cellular differentiation, leading to a less malignant phenotype.

Non-Genomic Signaling Pathways

This compound can also elicit rapid cellular responses through non-genomic pathways that do not involve direct gene transcription. These actions are often initiated at the cell membrane.

References

- 1. This compound Inhibits Proliferation and Potentially Induces Apoptosis in B16–F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Proliferation and Potentially Induces Apoptosis in B16-F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound sensitizes colon cancer cells to H2O2-induced cytotoxicity while inhibiting caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory Effects of this compound on the Growth of MCF-7 Breast Cancer Xenografts in Nude Mice: Selective Modulation of Aromatase Expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Vitamin D receptor is expressed in pancreatic cancer cells and a vitamin D3 analogue decreases cell number - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vitamin D receptor (VDR) expression in different molecular subtypes of canine mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Mechanism of this compound in Cancer Treatment_Chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound-induced apoptosis in LNCaP cells is blocked by overexpression of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mechanistic Effects of this compound in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Genomic Symphony: A Technical Guide to Calcitriol's Regulation of Gene Expression in Bone Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms of how calcitriol (B1668218), the active form of vitamin D, orchestrates gene expression to maintain bone homeostasis. Herein, we provide a comprehensive overview of the signaling pathways, quantitative data on gene regulation, and detailed experimental protocols to empower further research and therapeutic development in the field of bone metabolism.

The Core Regulatory Axis: The Vitamin D Receptor (VDR) and its Genomic Cascade

This compound exerts its primary effects on bone metabolism through a well-defined genomic pathway. The process is initiated by the binding of this compound to its high-affinity nuclear receptor, the Vitamin D Receptor (VDR). This binding event triggers a cascade of molecular interactions that ultimately modulate the transcription of a host of target genes crucial for bone health.

Upon ligand binding, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes. The binding of the VDR-RXR heterodimer to VDREs serves as a molecular switch, recruiting a complex of co-activator or co-repressor proteins that modify chromatin structure and influence the assembly of the transcriptional machinery, thereby upregulating or downregulating gene expression.

Quantitative Effects of this compound on Key Bone Metabolism Genes

This compound's influence on bone metabolism is underscored by its ability to precisely regulate the expression of a suite of critical genes in osteoblasts and osteoclasts. The following tables summarize quantitative data from various studies, showcasing the fold-changes in gene expression upon this compound treatment.

Table 1: this compound-Mediated Regulation of Gene Expression in Human Periodontal Ligament Cells (hPDLCs)

| Gene | Treatment | Fold Change (mRNA) | Reference |

| Vitamin D Receptor (VDR) | 10-8 mol/L this compound for 6 days | 3.04 ± 1.06 | [1] |

| Receptor Activator of Nuclear Factor-κB Ligand (RANKL) | 10-8 mol/L this compound for 6 days | 9.82 (range: 0.75-119.18) | [1] |

| Osteoprotegerin (OPG) | 10-8 mol/L this compound for 6 days | 0.94 ± 0.39 (not significant) | [1] |

Table 2: this compound-Mediated Regulation of Osteocalcin Gene Expression in Rat Osteosarcoma Cells (ROS 17/2.8)

| Gene | Treatment | Fold Change (mRNA) | Reference |

| Osteocalcin | 1,25-dihydroxyvitamin D3 | ~2-fold increase | [2] |

| Osteocalcin | 1,25-dihydroxyvitamin D2 | ~2.5-fold increase | [2] |

| Osteocalcin | 24-epi-1,25-dihydroxyvitamin D2 | ~4-fold increase | [2] |

Table 3: Overview of this compound-Regulated Genes in Osteoblasts and Osteoclasts from Microarray and RNA-Seq Data

| Gene | Cell Type | Regulation by this compound | Function in Bone Metabolism | Potential Data Source (GEO Accession) |

| RANKL (TNFSF11) | Osteoblast | Upregulation | Promotes osteoclast differentiation and activation | GSE51513 |

| OPG (TNFRSF11B) | Osteoblast | Downregulation/No significant change | Inhibits osteoclast differentiation by binding to RANKL | GSE51513 |

| Osteocalcin (BGLAP) | Osteoblast | Upregulation | Involved in bone mineralization and calcium homeostasis | GSE51513 |

| Alkaline Phosphatase (ALPL) | Osteoblast | Upregulation | Key enzyme in bone mineralization | GSE51513 |

| Collagen, Type I, Alpha 1 (COL1A1) | Osteoblast | Upregulation | Major structural protein of the bone matrix | GSE51513 |

| Fibroblast Growth Factor 23 (FGF23) | Osteoblast | Upregulation | Regulates phosphate (B84403) and vitamin D metabolism | - |

| Cathepsin K (CTSK) | Osteoclast | Upregulation | Major enzyme responsible for bone matrix degradation | GSE246769, GSM4419703 |

| TRAP (ACP5) | Osteoclast | Upregulation | Marker of osteoclast differentiation and activity | GSE246769, GSM4419703 |

| VDR | Osteoblast/Osteoclast | Upregulation | Mediates the genomic actions of this compound | GSE51513, GSE246769 |

Note: The data from GEO datasets require further analysis to extract specific fold-change values. The listed accession numbers provide a starting point for researchers to access relevant high-throughput data.

Detailed Experimental Protocols

To facilitate the investigation of this compound's effects on gene expression, this section provides detailed methodologies for key experiments.

Real-Time Quantitative PCR (RT-qPCR)

This protocol is for the quantification of mRNA levels of target genes.

Methodology:

-

RNA Extraction: Isolate total RNA from cultured bone cells (osteoblasts or osteoclasts) treated with this compound or vehicle control using a suitable method like the TRIzol reagent or a column-based kit.

-

RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using agarose (B213101) gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, gene-specific forward and reverse primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (TaqMan).

-

Real-Time PCR: Perform the PCR amplification in a real-time PCR thermal cycler. The instrument will monitor the fluorescence intensity in real-time as the DNA is amplified.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target gene and a reference (housekeeping) gene. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to identify the binding of the VDR to specific DNA regions (VDREs) in the genome.

Methodology:

-

Cross-linking: Treat cultured bone cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion (e.g., micrococcal nuclease).

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the VDR. The antibody will bind to the VDR-DNA complexes.

-

Immune Complex Capture: Use protein A/G-conjugated beads to capture the antibody-VDR-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the VDR-DNA complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA from the eluted sample.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific DNA sequences (VDREs) or by next-generation sequencing (ChIP-seq) to identify VDR binding sites across the entire genome.

Western Blotting

This protocol is for the detection and quantification of specific protein levels (e.g., VDR, RANKL, OPG, Osteocalcin).

Methodology:

-

Protein Extraction: Lyse this compound-treated and control cells in a lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorophore, which recognizes the primary antibody.

-

Detection: Detect the signal produced by the secondary antibody using a chemiluminescent substrate (for HRP) or by fluorescence imaging.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Luciferase Reporter Assay

This protocol is used to measure the transcriptional activity of a promoter containing a VDRE in response to this compound.

Methodology:

-

Plasmid Construction: Clone the promoter region of a this compound-responsive gene (e.g., osteocalcin) containing the VDRE upstream of a luciferase reporter gene in an expression vector.

-

Transfection: Transfect the reporter plasmid into cultured bone cells. A co-transfection with a plasmid expressing a control reporter (e.g., Renilla luciferase) is often performed to normalize for transfection efficiency.

-

This compound Treatment: Treat the transfected cells with various concentrations of this compound or a vehicle control.

-

Cell Lysis: Lyse the cells to release the luciferase enzymes.

-

Luciferase Activity Measurement: Measure the luminescence produced by the firefly luciferase (from the experimental reporter) and the Renilla luciferase (from the control reporter) using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to obtain the relative luciferase units (RLU). Compare the RLU of this compound-treated cells to that of control cells to determine the fold-induction of promoter activity.

Conclusion

This compound's regulation of gene expression in bone metabolism is a complex and tightly controlled process, primarily mediated by the VDR/RXR genomic pathway. By modulating the expression of key genes such as RANKL, OPG, and osteocalcin, this compound plays a pivotal role in maintaining the delicate balance between bone formation and resorption. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricacies of this compound's action and to develop novel therapeutic strategies for bone-related disorders. The continued application of high-throughput technologies like ChIP-seq and RNA-seq will undoubtedly unveil further layers of complexity in this vital signaling network.

References

Calcitriol and Its Role in Cell Differentiation Processes: A Technical Guide

Abstract

Calcitriol (B1668218), the hormonally active form of vitamin D, is a pleiotropic signaling molecule with well-established roles in calcium and phosphate (B84403) homeostasis. Beyond its classical functions, this compound is a potent regulator of cellular processes, including proliferation, apoptosis, and, most notably, differentiation.[1][2][3] Its ability to induce differentiation in various normal and malignant cell types has positioned it as a molecule of significant interest for therapeutic applications, particularly in oncology and dermatology.[4][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced cell differentiation, summarizes key quantitative data, presents detailed experimental methodologies, and visualizes the core signaling pathways for researchers, scientists, and drug development professionals.

Molecular Mechanisms of Action

This compound exerts its biological effects through two primary pathways: a classical genomic pathway that involves the regulation of gene transcription and a rapid non-genomic pathway that activates intracellular signaling cascades.[2][7]

Genomic Pathway

The genomic actions of this compound are mediated by the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[1][8] The process involves several key steps:

-

Ligand Binding: this compound diffuses into the target cell and binds to the VDR located primarily in the nucleus.[9][10]

-

Heterodimerization: Upon binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[1][8]

-

DNA Binding: The VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[1][10][11]

-

Transcriptional Regulation: The complex then recruits a series of co-activator or co-repressor proteins, which ultimately modulates the transcription of genes responsible for driving cell differentiation and inhibiting proliferation.[10][11][12]

Non-Genomic Pathway

This compound can also initiate rapid cellular responses that do not require gene transcription.[13][14] These effects are typically mediated by a membrane-associated VDR (mVDR) or other cell-surface receptors like Protein Disulfide Isomerase A3 (PDIA3).[14][15]

-

Membrane Receptor Binding: this compound binds to its receptor on the cell membrane.[14]

-

Second Messenger Activation: This binding rapidly activates second messenger systems, leading to an increase in intracellular calcium (Ca²⁺) concentrations and the activation of various protein kinases.[16][17]

-

Signal Transduction Cascades: Downstream signaling involves cascades such as mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K), and protein kinase C (PKC), which influence cellular processes and can cross-talk with the genomic pathway.[7][16][18]

Role in Specific Cell Lineages

This compound's pro-differentiative effects have been documented across a wide spectrum of cell types.

Myeloid Differentiation

One of the most studied areas is the ability of this compound to induce the differentiation of myeloid leukemia cells into mature monocytes and macrophages.[4][6] Cell lines such as HL-60, U937, and THP-1, when treated with physiological concentrations of this compound, cease proliferation and acquire monocytic characteristics, including the expression of surface markers like CD14 and CD11b.[4][18] This differentiation process is dependent on the PI3K signaling pathway and involves the transcription factor Myeloid Zinc Finger-1 (MZF-1).[18]

Keratinocyte Differentiation

In the skin, this compound plays a crucial role in regulating the normal cycle of keratinocyte proliferation and differentiation.[19] It inhibits the proliferation of keratinocytes and promotes their terminal differentiation, a mechanism that is leveraged in the topical treatment of psoriasis, a hyperproliferative skin disorder.[5][20][21] this compound achieves this partly by modulating the epidermal responsiveness to calcium and by upregulating proteins like serpin B1.[19][20]

Osteoblast Differentiation

This compound is essential for bone mineralization.[22][23] It promotes the differentiation of mesenchymal stem cells (MSCs) and preosteoblasts into mature osteoblasts.[22][24][25] This process involves the increased expression of key osteogenic markers such as alkaline phosphatase (ALP), osteopontin (B1167477) (OPN), and osteocalcin (B1147995) (OCN).[22]

Cancer Cell Differentiation

Beyond leukemia, this compound exhibits anti-proliferative and pro-differentiative effects in a variety of solid tumors.

-

Basal Cell Carcinoma (BCC): this compound inhibits the Hedgehog signaling pathway, a key driver of BCC, while simultaneously activating VDR signaling to induce tumor cell differentiation.[13][26]

-

Colorectal Cancer (CRC): It can induce differentiation in CRC cells and patient-derived tumor organoids.[12][27] Mechanistically, this compound can induce VDR to bind to β-catenin, preventing its nuclear translocation and inhibiting the WNT signaling pathway.[12][27]

-

Glioma: In glioma stem-like cells (GSCs), this compound treatment reduces the expression of stemness markers (e.g., SOX2, OLIG2) and increases differentiation markers (e.g., GFAP), thereby enhancing sensitivity to chemotherapy.[28]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound on cell differentiation and proliferation from various studies.

Table 1: Effective Concentrations of this compound in Cell Proliferation and Differentiation

| Cell Type | Organism | This compound Concentration | Observed Effect | Citation(s) |

| Glioma Stem-Like Cells | Human | 10 - 50 nM | Decreased stemness, reduced stem-cell frequency. | [28] |

| Osteoblast-Like Cells | Rat | 0.1 nM | Most effective dose for cell proliferation. | [24] |

| Osteoblast-Like Cells | Rat | 60 nM | Greatest reduction in cell frequency. | [24] |

| HaCaT Keratinocytes | Human | 10⁻⁹ - 10⁻⁶ M | Inhibition of cell proliferation. | [20] |

| Tfh-like Cells | Mouse | 10 - 100 nM | Optimal for inducing CXCR5 expression. | [29] |

Table 2: this compound-Induced Regulation of Gene Expression

| Cell/Tissue Type | Gene | Regulation | Fold/Percent Change | Citation(s) |

| Fetal Intestine | CYP24A1 (24-hydroxylase) | Upregulation | 4.8-fold increase | [30] |

| Fetal Intestine | CYP27B1 (1α-hydroxylase) | Downregulation | 55% decrease after 48h | [30] |

| Fetal Intestine | CYP3A4 | Upregulation | 1.5 to 24-fold increase | [30] |

| Glioma Stem-Like Cells | SOX2 | Downregulation | Significant reduction at 50 nM | [28] |

| Glioma Stem-Like Cells | GFAP | Upregulation | Significant increase at 50 nM | [28] |

Experimental Protocols

General Protocol for In Vitro this compound Treatment and Differentiation Assay

This protocol provides a generalized workflow for studying this compound-induced differentiation in an adherent or suspension cell line (e.g., THP-1 myeloid cells).

Materials:

-

Cell line of interest (e.g., THP-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (powder or stock solution in ethanol)

-

Vehicle control (e.g., 100% Ethanol)

-

Phosphate-Buffered Saline (PBS)

-

6-well or 12-well tissue culture plates

-

Reagents for differentiation assessment (e.g., fluorescently-labeled antibodies for flow cytometry)

Procedure:

-

Cell Culture: Maintain cells in a humidified incubator at 37°C and 5% CO₂. Subculture cells as required to maintain logarithmic growth.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 1 mM) in ethanol (B145695). Store at -20°C or -80°C, protected from light.

-

Cell Seeding: Seed cells into culture plates at a predetermined density (e.g., 2 x 10⁵ cells/mL for THP-1). Allow cells to acclimate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium to achieve final desired concentrations (e.g., 1 nM, 10 nM, 100 nM). Also, prepare a vehicle control with the same final concentration of ethanol as the highest this compound dose.

-

Incubation: Replace the old medium with the this compound- or vehicle-containing medium. Incubate the plates for the desired duration (e.g., 48 to 96 hours). The optimal time depends on the cell type and differentiation markers being assessed.[4]

-

Assessment of Differentiation:

-

Morphology: Observe cells under a microscope for morphological changes, such as increased adherence, size, or granularity.

-

Flow Cytometry: Harvest cells, wash with PBS, and stain with fluorescently-labeled antibodies against differentiation markers (e.g., anti-CD14, anti-CD11b). Analyze using a flow cytometer.

-

Gene Expression Analysis: Harvest cells, extract total RNA, and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of marker genes (e.g., VDR, CYP24A1, differentiation-specific genes).

-

Functional Assays: Perform functional assays relevant to the differentiated phenotype, such as the Nitroblue Tetrazolium (NBT) reduction assay for monocytic cells to measure phagocytic activity.

-

Conclusion and Future Directions

This compound is a powerful endogenous hormone that drives cell differentiation across multiple lineages through complex genomic and non-genomic signaling pathways. Its ability to inhibit proliferation and promote a more mature, less malignant phenotype in cancer cells underscores its therapeutic potential. For drug development professionals, the challenge and opportunity lie in designing this compound analogs with enhanced anti-proliferative and pro-differentiative activity but lower calcemic side effects. Future research should continue to unravel the tissue-specific regulation of VDR target genes and explore synergistic combinations of this compound or its analogs with other therapeutic agents to enhance differentiation therapy in cancer and other proliferative diseases.[17]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Mechanistic Effects of this compound in Cancer Biology | MDPI [mdpi.com]

- 3. Mechanistic Effects of this compound in Cancer Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin D3-driven signals for myeloid cell differentiation - Implications for differentiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topical this compound (1,25-dihydroxyvitamin D3) treatment of psoriasis: an immunohistological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 9. Vitamin D - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of this compound Biosynthesis and Activity: Focus on Gestational Vitamin D Deficiency and Adverse Pregnancy Outcomes [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Role of this compound and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Signaling pathways for vitamin D-induced differentiation: implications for therapy of proliferative and neoplastic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Myeloid cell differentiation in response to this compound for expression CD11b and CD14 is regulated by myeloid zinc finger-1 protein downstream of phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Vitamin D: a calciotropic hormone regulating calcium-induced keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound inhibits keratinocyte proliferation by upregulating leukocyte elastase inhibitor (serpin B1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of this compound on growth, differentiation, chemokine mRNA expression of cultured keratinocytes and on keratinocyte-T cell binding | Acta Dermato-Venereologica [medicaljournalssweden.se]

- 22. This compound exerts a mineralization-inductive effect comparable to that of vitamin C in cultured human periodontium cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. droracle.ai [droracle.ai]

- 24. cabidigitallibrary.org [cabidigitallibrary.org]

- 25. stemcell.com [stemcell.com]

- 26. Antitumoral effects of this compound in basal cell carcinomas involve inhibition of hedgehog signaling and induction of vitamin D receptor signaling and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. This compound Promotes Differentiation of Glioma Stem-Like Cells and Increases Their Susceptibility to Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. This compound regulates the expression of the genes encoding the three key vitamin D3 hydroxylases and the drug-metabolizing enzyme CYP3A4 in the human fetal intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of Calcitriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol (B1668218), the hormonally active form of vitamin D, is a critical regulator of calcium and phosphate (B84403) homeostasis and possesses potent immunomodulatory and cell differentiation activities. Its discovery in 1971 marked a pivotal moment in our understanding of vitamin D metabolism and endocrine function. This technical guide provides an in-depth overview of the historical discovery of this compound, its intricate signaling pathways, and the evolution of its chemical synthesis. Detailed methodologies for key experiments, quantitative data from a representative semi-synthetic route, and visualizations of the core signaling pathway and a synthesis workflow are presented to serve as a comprehensive resource for researchers in the field.

The Discovery of this compound: From Cod Liver Oil to a Potent Steroid Hormone

The journey to the discovery of this compound is a story of nutritional science evolving into molecular endocrinology. For centuries, rickets, a disease characterized by bone deformities in children, was a widespread affliction. By the early 20th century, researchers like Edward Mellanby had induced rickets in dogs through diet and subsequently cured them with cod liver oil, suggesting a dietary deficiency.[1] In 1922, Elmer McCollum identified this anti-rachitic factor and named it vitamin D.[2]

A significant breakthrough came with the understanding that sunlight exposure could also prevent rickets, leading to the identification of a precursor in the skin that was converted to vitamin D upon UV irradiation.[2] However, it wasn't until the latter half of the 20th century that the true nature of vitamin D as a prohormone was elucidated.

The seminal work of Hector F. DeLuca's laboratory in the late 1960s and early 1970s was instrumental in isolating and identifying the biologically active form of vitamin D. Their research demonstrated that vitamin D3 (cholecalciferol) undergoes two successive hydroxylations to become active. The first occurs in the liver to form 25-hydroxyvitamin D3 (calcifediol), the major circulating form of vitamin D.[3] The final and critical activation step, the 1α-hydroxylation of calcifediol, was found to occur primarily in the kidneys.[4]

In 1971, the active metabolite was definitively isolated and identified as 1α,25-dihydroxyvitamin D3, or this compound.[5][6] This discovery transformed the understanding of vitamin D from a simple dietary supplement to a potent steroid hormone with its own complex metabolic and signaling pathways.

The this compound Signaling Pathway

This compound exerts its biological effects primarily through a nuclear hormone receptor-mediated mechanism, influencing the transcription of a multitude of target genes.[7] The key player in this pathway is the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[8]

The genomic signaling cascade can be summarized as follows:

-

Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and into the nucleus.

-

Heterodimerization: Inside the nucleus, this compound binds to the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[9]

-

VDRE Binding: The VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[9]

-

Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits a complex of co-activator or co-repressor proteins. This molecular machinery ultimately modulates the rate of transcription of the target gene by RNA polymerase II, leading to either increased or decreased protein synthesis.[8]

This pathway is central to this compound's role in regulating intestinal calcium absorption, bone mineralization, and renal calcium and phosphate reabsorption.[7]

Chemical Synthesis of this compound

The complex structure of this compound, featuring a seco-steroid backbone, a triene system, and multiple stereocenters, presents a significant challenge for chemical synthesis. Both total synthesis and semi-synthetic approaches have been developed, with the latter often being more practical for large-scale production.

Semi-Synthesis from Vitamin D2

A common and industrially relevant approach utilizes the readily available and inexpensive starting material, vitamin D2 (ergocalciferol). A representative semi-synthetic route is outlined below.[8]

Quantitative Data for a Representative Semi-Synthesis

The following table summarizes key quantitative data for a practical semi-synthesis of this compound starting from vitamin D2.[8]

| Step | Key Reagents | Yield | Purity (of final product) |

| Overall Process | Vitamin D2 to this compound | 9% | >99.9% (HPLC) |

| 1α-Hydroxylation | Selenium dioxide, N-methylmorpholine N-oxide | - | - |

| Side-Chain Construction & Final Steps | Nickel(0)-mediated conjugate addition, Grignard, Photoisomerization | - | - |

| Deuterated this compound Synthesis | From hub intermediate 18 | 48% | - |

Note: Step-wise yields for the multi-step process were not detailed in the reference.

Experimental Protocols

General Protocol for a Semi-Synthesis of this compound from Vitamin D2

The following is a generalized protocol based on the key transformations described in the literature.[8] Specific reaction conditions, concentrations, and purification methods should be optimized for each specific application.

Step 1: SO2 Adduction and Protection

-

Dissolve Vitamin D2 in a suitable solvent (e.g., dichloromethane) and cool to -10°C.

-

Bubble sulfur dioxide gas through the solution to form the SO2 adduct, which protects the triene system and facilitates isomerization.

-

Add tert-butyldimethylsilyl chloride (TBSCl) and imidazole (B134444) in DMF to protect the hydroxyl group.

Step 2: Side-Chain Cleavage

-

Dissolve the protected SO2 adduct in a mixture of dichloromethane (B109758) and methanol (B129727) at -10°C.

-

Perform ozonolysis to cleave the side chain.

-

Work up the reaction to yield the key hub intermediate.

Step 3: 1α-Hydroxylation

-

Dissolve the intermediate in a mixture of dichloromethane and methanol.

-

Add selenium dioxide and N-methylmorpholine N-oxide as a re-oxidant.

-

Heat the mixture to effect the regio- and stereoselective 1α-hydroxylation.

Step 4: Side-Chain Construction

-

Convert the 1α-hydroxylated intermediate to a suitable precursor for coupling (e.g., an iodide).

-

Perform a nickel(0)-mediated conjugate addition to an acrylate.

-

Treat the resulting ester with a Grignard reagent (e.g., methylmagnesium bromide) to construct the this compound side chain.

Step 5: Photoisomerization and Deprotection

-

Subject the molecule to triplet-sensitized photoisomerization to generate the bioactive (5Z,7E)-triene system.

-

Remove the protecting groups (e.g., with TBAF) to yield this compound.

Step 6: Purification

-

Purify the final product using high-performance liquid chromatography (HPLC).

Characterization of Synthetic this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

HPLC: To determine purity. A reversed-phase C18 column with a mobile phase of methanol/acetonitrile/water can be used.[10]

-

Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI-MS) can show the [M+Na]+ adduct.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure. 1H and 13C NMR spectra should be compared to a reference standard.[11]

Vitamin D Receptor (VDR) Binding Assay

This assay determines the affinity of the synthesized this compound for its receptor. A competitive binding assay is commonly used.

Principle: The ability of the synthesized (unlabeled) this compound to compete with a radiolabeled this compound (e.g., [3H]-1α,25(OH)2D3) for binding to the VDR is measured.

Materials:

-

Recombinant human VDR

-

Radiolabeled this compound

-

Synthesized this compound (as the competitor)

-

Assay buffer

-

Method to separate bound from free ligand (e.g., hydroxylapatite)

-

Scintillation counter

Procedure (Generalized):

-

Incubate a constant amount of VDR and radiolabeled this compound with increasing concentrations of the synthesized this compound.

-

Allow the binding to reach equilibrium.

-

Separate the VDR-bound radioligand from the free radioligand.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Plot the percentage of bound radioligand against the concentration of the synthesized this compound to determine the IC50 (the concentration that inhibits 50% of the specific binding).

Conclusion

The discovery of this compound fundamentally shifted our understanding of vitamin D's role in the body, revealing it to be a potent steroid hormone. The chemical synthesis of this complex molecule has been a significant endeavor, with semi-synthetic routes from vitamin D2 proving to be a practical approach for its production. The methodologies and data presented in this guide offer a comprehensive overview for researchers and professionals involved in the study and development of this compound and its analogs. Further research into more efficient and sustainable synthetic methods, including biocatalytic approaches, continues to be an active area of investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. A new enzyme-linked immunosorbant assay for the measurement of human vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. cosmobiousa.com [cosmobiousa.com]

- 6. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total synthesis of 1α,25-dihydroxyvitamin D3 (this compound) through a Si-assisted allylic substitution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 9. mybiosource.com [mybiosource.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

Calcitriol's Effects on the Tumor Microenvironment: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcitriol (B1668218), the hormonally active form of Vitamin D (1α,25-dihydroxyvitamin D3), is a pleiotropic secosteroid hormone with well-established roles in calcium homeostasis.[1] Beyond its classical functions, a substantial body of evidence demonstrates its potent anti-neoplastic activities, which are increasingly understood to be mediated through complex interactions within the tumor microenvironment (TME).[2][3] The TME, a dynamic ecosystem of cancer cells, stromal cells (such as cancer-associated fibroblasts), endothelial cells, immune cells, and the extracellular matrix (ECM), plays a critical role in tumor progression, metastasis, and therapeutic resistance.[4][5]

This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates the TME. We will explore its effects on key cellular and non-cellular components, detail the underlying signaling pathways, present quantitative data from preclinical studies, and outline relevant experimental methodologies.

Core Signaling Pathway: VDR-Mediated Genomic Action

This compound exerts most of its biological effects by binding to the Vitamin D Receptor (VDR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][6] The canonical signaling pathway involves the following steps:

-

Binding and Heterodimerization: this compound diffuses into the cell and binds to the VDR.

-

Complex Formation: The activated VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1]

-

DNA Binding: This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[1]

-

Transcriptional Regulation: The complex then recruits a series of co-activator or co-repressor proteins, ultimately leading to the induction or suppression of gene transcription.[1]

This genomic mechanism is central to this compound's ability to regulate a wide array of genes involved in cell proliferation, differentiation, apoptosis, and inflammation.[2][6]

Modulation of TME Cellular Components

This compound profoundly influences the behavior of the key cellular players within the TME, often reprogramming them from a pro-tumorigenic to an anti-tumorigenic state.

Immunomodulation

This compound is a potent immunomodulator, capable of altering both innate and adaptive immunity to create a less hospitable environment for tumor growth.[7][8] It can inhibit the recruitment of pro-tumorigenic immune cells while promoting the infiltration of anti-tumor immune cells.[7]

-

T Lymphocytes: this compound can shift the balance of T helper (Th) cells away from a pro-inflammatory Th17 phenotype and promote the development of regulatory T cells (Tregs).[8] In some contexts, it has been shown to decrease Th1 responses, which can be an unfavorable effect.[9]

-

Macrophages: It can influence macrophage polarization, potentially promoting a switch from the pro-tumor M2 phenotype to the anti-tumor M1 phenotype, characterized by elevated iNOS expression.[4]

-

Cytokine Production: this compound downregulates the production of pro-inflammatory and tumor-promoting cytokines like IL-6 and TNF-α.[7] It has also been shown to decrease levels of IL-1β while increasing interferon-gamma (IFN-γ) in plasma.[9] However, in some tumor tissues, it may increase the immunosuppressive cytokine IL-10.[9]

Table 1: Quantitative Effects of this compound on Immune Cell Populations and Cytokines

| Parameter | Cancer Model | Treatment Details | Observed Effect | Reference |

|---|---|---|---|---|

| Regulatory T cells (CD25+) | 4T1 Mouse Mammary Cancer | This compound analogs | ▼ Decreased percentage starting day 21 | [9] |

| NK Cells (CD335+) | 4T1 Mouse Mammary Cancer | This compound and analogs | ▼ Significant decrease in splenocytes | [9][10] |

| TCD8+ Cells | 4T1 Mouse Mammary Cancer | This compound and analogs | ▲ Increase in splenocytes | [9][10] |

| IFN-γ | 4T1 Mouse Mammary Cancer | This compound (on day 21) | ▲ Significantly increased level in tumor tissue | [9] |

| IL-10 | 4T1 Mouse Mammary Cancer | This compound and analogs | ▲ Increased level in tumor tissue | [9] |

| IL-1β and IL-10 | 4T1 Mouse Mammary Cancer | This compound and analogs | ▼ Decreased levels in plasma | [9] |

| CCL2 Chemokine | 4T1 Mouse Mammary Cancer | this compound | ▲ Increased concentration in plasma and tumor tissues of young mice |[8] |

Cancer-Associated Fibroblasts (CAFs)

CAFs are a critical stromal component that promotes tumor growth, invasion, and chemoresistance.[5][11] this compound can reprogram CAFs to an anti-tumorigenic state. Studies show that VDR activation in CAFs can inhibit tumor progression and chemoresistance.[5][12]

Key effects include:

-

Reduced Activation: Decreases expression of α-smooth muscle actin (αSMA), a marker of fibroblast activation.[11][12]

-

Inhibited Proliferation and Migration: Reduces the proliferation and migration of CAFs.[11][12]

-

Suppression of Pro-Tumor Signaling: Attenuates the ability of CAFs to promote cancer cell migration and invasion.[11][12] For example, calcipotriol (B1668217) (a VDR ligand) was shown to block CAF-derived IL-8, thereby inhibiting the PI3K/Akt pathway in gastric cancer cells and overcoming oxaliplatin (B1677828) resistance.[5]

-

Modulation of Secreted Factors: Decreases the secretion of pro-tumorigenic factors like CCL2 and Tenascin C (TNC), and reduces the activity of MMP-2.[11]

Table 2: Effects of this compound on Breast Cancer-Associated Fibroblasts (CAFs)

| Gene/Protein/Activity | Treatment | Effect | Reference |

|---|---|---|---|

| Viability | 1 and 10 nM this compound | ▼ Diminished CAF viability | [11] |

| CCL2, MMP9, TNC (mRNA) | 1 and 10 nM this compound | ▼ Reduced expression | [11] |

| PDPN, SPP1, TIMP1 (mRNA) | 1 and 10 nM this compound | ▲ Increased expression | [11] |

| CCL2, TNC (Secretion) | 1 and 10 nM this compound | ▼ Decreased secretion | [11] |

| MMP-2 (Activity) | 1 and 10 nM this compound | ▼ Decreased activity | [11] |

| TIMP1 (Cellular Level) | 1 and 10 nM this compound | ▲ Increased cellular levels |[11] |

Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound exhibits potent anti-angiogenic properties both in vitro and in vivo.[2][13]

-

Inhibition of Endothelial Cell Growth: this compound directly inhibits the growth and proliferation of tumor-derived endothelial cells (TDECs).[1][14] This effect is VDR-dependent, as TDECs from VDR knockout mice are not growth-inhibited by this compound.[14]

-

Downregulation of Pro-Angiogenic Factors: It reduces the expression of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α).[1][14][15] The inhibition of the HIF-1 pathway is a critical mechanism for its anti-angiogenic effects.[15]

-

Inhibition of Vessel Formation: In 3D collagen gels, this compound has been shown to inhibit endothelial cell sprouting and morphogenesis.[1]

Table 3: Quantitative Effects of this compound on Angiogenesis and Tumor Growth

| Parameter | Cancer Model | Treatment Details | Observed Effect | Reference |

|---|---|---|---|---|

| Tumor Growth | Murine HPV-16 Model | This compound monotherapy | ▼ Statistically significant reduction from day 13 onwards | [7] |

| Tumor Volume (Day 13) | Murine HPV-16 Model | This compound vs. Control | 99.87 mm³ vs. 171.44 mm³ | [7] |

| c-myc Protein Expression | Breast (MCF-7, T-47D) & Ovarian (OVCAR3) Cancer Cells | This compound | ▼ >50% inhibition compared to controls | [1] |

| c-myc Protein Expression | Prostate Cancer Cells | This compound | ▼ ~50% decrease in mRNA, much greater reduction in protein | [1] |

| ALDH1 Levels | MCF-7 & MDA-MB-231 Cells | this compound + Chemotherapy | ▼ 35-47% decrease, suggesting targeting of cancer stem cells |[3] |

Modulation of TME Non-Cellular Components

Anti-Inflammatory Effects

Chronic inflammation is a hallmark of cancer, promoting tumor initiation and progression. This compound exerts significant anti-inflammatory effects within the TME.[1][2]

-

Prostaglandin (B15479496) Pathway: In human prostate cancer cells, this compound represses the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[1] Simultaneously, it upregulates 15-hydroxyprostaglandin dehydrogenase, which is involved in prostaglandin catabolism, thereby affecting the pathway at multiple levels.[1]

-

Cytokine Regulation: As mentioned previously, this compound downregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[7]

Extracellular Matrix (ECM) Remodeling

This compound can influence the composition of the ECM by regulating the expression of enzymes involved in its degradation. In breast CAFs, this compound has been shown to decrease the mRNA expression of matrix metalloproteinase 9 (MMP9) and the activity of MMP-2, while increasing the expression of their endogenous inhibitor, TIMP1.[11] This modulation can lead to a less invasive TME.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols derived from the cited literature.

Ex Vivo Analysis of this compound on Primary CAFs

This protocol is based on methodologies used to study the effects of this compound on CAFs isolated from breast cancer tissues.[11][16]

-

CAF Isolation: Obtain fresh breast cancer tissue from surgical specimens. Mechanically dissect and enzymatically digest the tissue (e.g., using collagenase and hyaluronidase). Culture the resulting cell suspension; fibroblasts will adhere to plastic, while epithelial cells will form colonies that can be removed.

-

CAF Culture: Culture isolated CAFs in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

This compound Treatment: Plate CAFs and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 1 nM and 10 nM) or vehicle control (e.g., ethanol) for a specified duration (e.g., 72 hours).

-

Phenotypic Analysis:

-

Gene Expression: Extract RNA, perform reverse transcription to cDNA, and analyze the expression of target genes (e.g., CCL2, MMP9, TIMP1) using quantitative real-time PCR (qPCR).

-

Protein Secretion: Collect the conditioned media (CM) from treated and control cells. Analyze the concentration of secreted proteins (e.g., CCL2, TNC) using ELISA or cytokine arrays.

-

Enzyme Activity: Use zymography to assess the activity of secreted MMPs (e.g., MMP-2) in the conditioned media.

-

-

Functional Assays (Co-culture):

-

Prepare CM from this compound-treated CAFs.

-

Culture cancer cell lines (e.g., MCF-7) in the presence of this CM.

-

Assess cancer cell functions, such as migration, using a Transwell or wound-healing assay.

-

In Vivo Xenograft Tumor Growth Study

This protocol is a generalized workflow based on studies assessing this compound's anti-tumor effects in mouse models.[5][17][18]

Summary and Future Directions

This compound modulates the tumor microenvironment through a multi-pronged approach, impacting immune cells, fibroblasts, and angiogenesis, while also exerting direct anti-proliferative and anti-inflammatory effects.[1][2] Its ability to reprogram pro-tumorigenic components of the TME into an anti-tumor state makes it a compelling agent for cancer therapy, particularly in combination with chemotherapy, targeted therapy, and immunotherapy.[3][12][19]

Key Takeaways:

-

Immunomodulation: this compound can alter cytokine profiles and immune cell populations, though its effects can be context-dependent.[7][9]

-

Stromal Reprogramming: It effectively "normalizes" cancer-associated fibroblasts, reducing their ability to support tumor growth and chemoresistance.[11][12]

-

Anti-Angiogenesis: It robustly inhibits new blood vessel formation by targeting the HIF-1α/VEGF pathway.[1][15]

Future research should focus on elucidating the precise contexts in which this compound's immunomodulatory effects are most beneficial. Clinical trials combining high-dose, intermittent this compound with modern immunotherapies could yield significant insights.[20] Furthermore, developing novel, less calcemic analogs of this compound remains a high priority to improve the therapeutic window and allow for more sustained, effective dosing in clinical settings.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanistic Effects of this compound in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Differential Impact of this compound and Its Analogs on Tumor Stroma in Young and Aged Ovariectomized Mice Bearing 4T1 Mammary Gland Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcipotriol abrogates cancer-associated fibroblast-derived IL-8-mediated oxaliplatin resistance in gastric cancer cells via blocking PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Equivalent anticancer activities of dietary vitamin D and this compound in an animal model of breast cancer: importance of mammary CYP27B1 for treatment and prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound and Its Analogs Establish the Immunosuppressive Microenvironment That Drives Metastasis in 4T1 Mouse Mammary Gland Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dual effect of vitamin D3 on breast cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synergistic Antitumorigenic Activity of this compound with Curcumin or Resveratrol is Mediated by Angiogenesis Inhibition in Triple Negative Breast Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. This compound Suppresses Warburg Effect and Cell Growth in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibitory Effects of this compound on the Growth of MCF-7 Breast Cancer Xenografts in Nude Mice: Selective Modulation of Aromatase Expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of Mouse Breast Tumor Initiating Cells by this compound and Dietary Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound in cancer treatment: from the lab to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

Non-Genomic Actions of Calcitriol in Cardiovascular Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the non-genomic actions of calcitriol (B1668218), the active form of vitamin D, in cardiovascular cells. It focuses on the rapid signaling pathways initiated at the cell membrane, independent of gene transcription. This guide details the experimental evidence, quantitative data, and key methodologies used to elucidate these mechanisms, offering a valuable resource for researchers in cardiovascular biology and pharmacology.

Introduction to Non-Genomic Actions of this compound

This compound, or 1α,25-dihydroxyvitamin D3, is well-documented for its classical genomic effects, where it binds to the nuclear vitamin D receptor (VDR) to regulate gene expression.[1] This process typically occurs over hours to days. However, a growing body of evidence demonstrates that this compound also elicits rapid, non-genomic responses in cardiovascular cells, occurring within seconds to minutes.[2][3] These actions are initiated by this compound binding to a putative membrane-associated VDR (mVDR) or other membrane receptors, such as protein disulfide isomerase A3 (PDIA3).[4] This binding triggers a cascade of intracellular signaling events, including the activation of various protein kinases and modulation of ion channel activity.[5] These non-genomic effects play a crucial role in regulating cardiovascular function, including cardiac contractility, vascular tone, and cellular remodeling.

Non-Genomic Signaling in Cardiomyocytes

In cardiomyocytes, the non-genomic actions of this compound directly impact cellular contractility and electrical activity through the modulation of ion channels and calcium homeostasis.

PKA-Mediated Modulation of L-type Calcium Channels

This compound has been shown to rapidly increase the L-type calcium current (ICaL) in ventricular myocytes in a VDR-dependent manner.[6] This effect is mediated through the activation of protein kinase A (PKA) and leads to enhanced intracellular calcium transients and increased cell contraction.[6]

The proposed signaling cascade involves the binding of this compound to a membrane-associated VDR, leading to the activation of PKA, which in turn phosphorylates and enhances the activity of L-type calcium channels.

Caption: this compound-VDR-PKA signaling pathway in cardiomyocytes.

PKC-Mediated Effects on Contractility

Acute application of this compound to adult rat cardiac myocytes modulates contractile function through the activation of protein kinase C (PKC).[2][7] This leads to a decrease in peak sarcomere shortening and an acceleration of contraction and relaxation rates within minutes.[2]

The activation of PKC by this compound is thought to involve a membrane-initiated signal that leads to the phosphorylation of key calcium regulatory proteins, such as phospholamban and cardiac troponin I, contributing to the observed changes in myocyte mechanics.[2][7]

Caption: this compound-PKC signaling pathway in cardiomyocytes.

Non-Genomic Signaling in Cardiac Fibroblasts

In cardiac fibroblasts, this compound rapidly induces intracellular calcium oscillations through the activation of Transient Receptor Potential Canonical 3 (TRPC3) channels.[8] This signaling pathway is dependent on the membrane-bound VDR and phospholipase C (PLC).[8]

TRPC3-Mediated Calcium Oscillations

The acute treatment of cardiac ventricular fibroblasts with this compound elicits intracellular calcium oscillations that are essential for regulating fibroblast function and may play a role in cardiac remodeling.[8]

This pathway involves the interaction of this compound with a membrane VDR, leading to PLC activation and subsequent opening of TRPC3 channels, resulting in calcium influx and intracellular calcium oscillations.[8]

Caption: this compound-TRPC3 signaling in cardiac fibroblasts.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments on the non-genomic actions of this compound in cardiovascular cells.

Table 1: Effects of this compound on Cardiomyocyte Ion Channels and Contractility

| Parameter | Cell Type | This compound Concentration | Effect | Time to Effect | Reference |

| L-type Ca²⁺ Current (ICaL) | Mouse Ventricular Myocytes | EC50 = 0.23 nM | Concentration-dependent increase in current density | Not specified | [6] |

| Peak [Ca²⁺]i Transients | Mouse Ventricular Myocytes | Not specified | Significant increase | Not specified | [6] |

| Cell Contraction | Mouse Ventricular Myocytes | Not specified | Significant increase | Not specified | [6] |

| Sarcomere Shortening | Adult Rat Cardiac Myocytes | 10-9 M | Decreased peak shortening | Within 5 minutes | [2] |

| Contraction and Relaxation Rates | Adult Rat Cardiac Myocytes | 10-9 M | Accelerated rates | Within 5 minutes | [2] |

Table 2: Effects of this compound on Cardiac Fibroblast Calcium Signaling

| Parameter | Cell Type | This compound Treatment | Effect | Inhibitors | Reference |

| Intracellular Ca²⁺ | Murine Cardiac Ventricular Fibroblasts | Acute | Elicited intracellular Ca²⁺ oscillations | SKF96365 (pan-TRPC inhibitor) | [8] |

Experimental Protocols

The following are representative protocols for key experiments used to study the non-genomic actions of this compound in cardiovascular cells.

Whole-Cell Patch-Clamp Recording of L-type Calcium Currents

This protocol is adapted from methodologies used to measure ion channel activity in isolated cardiomyocytes.[6][9]

Caption: Workflow for whole-cell patch-clamp experiments.

1. Cell Preparation:

-

Isolate ventricular myocytes from adult mouse or rat hearts using enzymatic digestion.

-

Plate the isolated cells on laminin-coated glass coverslips and allow them to adhere.

2. Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH).

3. Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

-

Obtain a gigaohm seal on a single myocyte and then rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Elicit ICaL using depolarizing voltage steps (e.g., to 0 mV for 300 ms).

-

Record baseline currents and then perfuse the cell with the external solution containing the desired concentration of this compound.

-

Record currents at steady-state after this compound application.

4. Data Analysis:

-

Measure the peak inward current amplitude.

-

Normalize the current to the cell capacitance to obtain current density (pA/pF).

-

Compare the current density before and after this compound application.

Confocal Microscopy for Intracellular Calcium Imaging

This protocol is a generalized procedure for measuring intracellular calcium transients in cardiac cells using fluorescent indicators.[6][10]

1. Cell Preparation and Dye Loading:

-

Isolate cardiomyocytes or fibroblasts and plate them on glass-bottom dishes.

-

Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 20-30 minutes at room temperature.

-

Wash the cells to remove excess dye and allow for de-esterification of the AM ester.

2. Imaging:

-

Use a laser scanning confocal microscope equipped with an argon laser for excitation (e.g., 488 nm for Fluo-4).

-

Collect emitted fluorescence at the appropriate wavelength (e.g., >505 nm for Fluo-4).

-

Acquire images in line-scan mode for high temporal resolution of calcium transients in cardiomyocytes or time-lapse images for fibroblasts.

3. Experimental Procedure:

-

Record baseline fluorescence.

-

Perfuse the cells with a solution containing this compound.

-

For cardiomyocytes, electrically stimulate the cells to elicit calcium transients and record the changes in fluorescence intensity.

-

For fibroblasts, record the spontaneous or agonist-induced calcium oscillations.

4. Data Analysis:

-

Quantify the change in fluorescence intensity (F) relative to the baseline fluorescence (F0).

-